molecular formula C27H36Br2O4 B1262480 Callophycoic acid D

Callophycoic acid D

Cat. No. B1262480
M. Wt: 584.4 g/mol
InChI Key: JTJHSEFMUWUYLU-KXSKSBKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Callophycoic acid D is a dibenzooxepine diterpenoid that is hexahydrodibenzo[b,e]oxepine-2-carboxylic acid with an isolated double bond between positions 6 and 6a and is substituted by a bromo, 2-[(1S,3S,6S)-3-bromo-6-hydroxy-2,2,6-trimethylcyclohexyl]ethyl and a methyl group at positions 9, 10 and 10 respectively (the 9S,10S,10aR stereoisomer). An isomer of callophycoic acid C, it is isolated from the Fijian red alga Callophycus serratus and exhibits antibacterial, antimalarial and anticancer activities. It has a role as a metabolite, an antibacterial agent, an antimalarial and an antineoplastic agent. It is a member of benzoic acids, a cyclic ether, a dibenzooxepine, a diterpenoid, an organobromine compound and a tertiary alcohol.

Scientific Research Applications

Bioactive Properties and Potential Therapeutic Uses

Callophycoic acids, including Callophycoic acid D, have been identified as compounds with significant bioactive properties. These natural products, isolated from the red alga Callophycus serratus, exhibit antibacterial, antimalarial, and anticancer activities. The discovery of Callophycoic acids represents the first examples of diterpene-benzoic acids and diterpene-phenols in macroalgae, indicating their potential in developing new therapeutic agents (Lane et al., 2007).

Novel Carbon Skeletons and Chemical Synthesis

Callophycoic acids display novel carbon skeletons, contributing to the diversification of natural product chemistry. The isolation of callophycoic acids and related compounds like callophycols from Callophycus serratus has expanded the knowledge of diterpene-benzoate macrolides. Efforts in stereocontrolled synthesis of these compounds, like the tricyclic core of (-)-callophycoic acid A, have been documented, providing insights into the chemical synthesis of complex natural products (Sakama et al., 2020).

properties

Product Name

Callophycoic acid D

Molecular Formula

C27H36Br2O4

Molecular Weight

584.4 g/mol

IUPAC Name

(9S,10S,10aR)-9-bromo-10-[2-[(1S,3S,6S)-3-bromo-6-hydroxy-2,2,6-trimethylcyclohexyl]ethyl]-10-methyl-8,9,10a,11-tetrahydro-7H-benzo[c][1]benzoxepine-2-carboxylic acid

InChI

InChI=1S/C27H36Br2O4/c1-25(2)21(27(4,32)12-10-22(25)28)9-11-26(3)19-14-18-13-16(24(30)31)5-7-20(18)33-15-17(19)6-8-23(26)29/h5,7,13,15,19,21-23,32H,6,8-12,14H2,1-4H3,(H,30,31)/t19-,21+,22+,23+,26+,27+/m1/s1

InChI Key

JTJHSEFMUWUYLU-KXSKSBKOSA-N

Isomeric SMILES

C[C@@]1(CC[C@@H](C([C@@H]1CC[C@@]2([C@H](CCC3=COC4=C(C[C@H]32)C=C(C=C4)C(=O)O)Br)C)(C)C)Br)O

Canonical SMILES

CC1(C(CCC(C1CCC2(C(CCC3=COC4=C(CC32)C=C(C=C4)C(=O)O)Br)C)(C)O)Br)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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